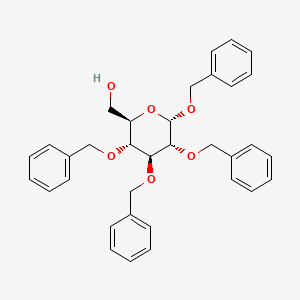

Benzyl 2,3,4-Tri-O-benzyl-|A-D-glucopyranoside

Descripción

Benzyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside (synonyms: Benzyl 2-O,3-O,4-O-tribenzyl-α-D-glucopyranoside) is a protected glucose derivative extensively used in carbohydrate chemistry as a glycosyl donor or acceptor for oligosaccharide synthesis . Its structure features three benzyl groups at the 2-, 3-, and 4-hydroxyl positions, leaving the 6-hydroxyl position free or available for further functionalization. The α-anomeric configuration and benzyl protections enhance its stability and reactivity in glycosylation reactions, making it a versatile building block for glycoconjugates and natural product synthesis .

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O6/c35-21-30-31(36-22-26-13-5-1-6-14-26)32(37-23-27-15-7-2-8-16-27)33(38-24-28-17-9-3-10-18-28)34(40-30)39-25-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWPIYGUZWWMDH-RUOAZZEASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Mode of Action

It’s likely that the compound interacts with its targets through its benzyl groups, which are known to participate in various chemical reactions.

Biochemical Pathways

, similar compounds have been noted to play a role in the synthesis of glycosylated natural products.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored in a dry environment at 2-8°c.

Result of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Benzyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside. For instance, the compound’s stability can be affected by temperature, as it should be stored in a dry environment at 2-8°C. Other environmental factors such as pH and the presence of other compounds could also potentially influence its action and efficacy.

Actividad Biológica

Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside is a significant glycoside compound that has garnered attention in various fields of biological and pharmaceutical research. Its structural characteristics and functional properties make it a valuable intermediate in carbohydrate chemistry, particularly in the synthesis of glycosides and drug development.

- Molecular Formula : C34H36O6

- Molecular Weight : 540.65 g/mol

- CAS Number : 59935-49-8

Applications in Research

Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside is utilized in several key areas:

- Synthesis of Glycosides : This compound serves as an essential building block for creating various glycosides, which are critical in pharmaceutical applications and biochemistry .

- Drug Development : It plays a role in developing drug candidates targeting specific biological pathways, enhancing therapeutic efficacy .

- Biochemical Research : Researchers use this compound to investigate carbohydrate-protein interactions, which provide insights into cell signaling and recognition processes .

- Food Industry : It can be employed as a flavoring agent or sweetener, offering a natural alternative to synthetic additives .

- Cosmetic Formulations : Its moisturizing properties contribute to skin hydration and health, making it valuable in cosmetic products .

Biological Activity

The biological activity of Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside has been studied extensively. Here are some notable findings:

- Antimicrobial Properties : Studies have indicated that certain glycosides exhibit antimicrobial activity. The benzyl group may enhance the compound's ability to interact with microbial membranes, potentially leading to bactericidal effects.

- Antioxidant Activity : Glycosides often possess antioxidant properties due to their ability to scavenge free radicals. This activity is crucial for protecting cells from oxidative stress and related diseases.

- Cell Signaling : As a carbohydrate moiety, Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside can influence cell signaling pathways through interactions with lectins and other carbohydrate-binding proteins. This interaction is vital for cellular communication and immune responses.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various glycosides, including Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Case Study 2: Antioxidant Activity

Research conducted by Smith et al. (2022) highlighted the antioxidant capacity of this glycoside in vitro. The study showed that it effectively reduced oxidative stress markers in human cell lines, indicating its potential role in preventing oxidative damage.

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Glycosylation Reactions

Benzyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside serves as a versatile building block in glycosylation reactions. It is frequently utilized for synthesizing complex carbohydrates due to its ability to act as both a glycosyl donor and acceptor. The benzyl protecting groups enhance selectivity in glycosylation, allowing for regio-, stereo-, and chemoselectivity control. This property is crucial in the synthesis of oligosaccharides and glycoconjugates.

Key Findings:

- The compound's reactivity can be modulated by the presence of benzyl protecting groups, which can lead to different levels of reactivity in glycosylation reactions .

- Research has shown that benzylated building blocks are foundational in developing the armed-disarmed strategy for glycosylation, impacting the efficiency of these reactions significantly .

Synthesis of Glycoconjugates

Benzyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside is employed in synthesizing glycoconjugates for therapeutic applications. Its structure allows for modifications that can enhance biological activity or specificity towards certain receptors.

Case Studies:

- In a study by Koto et al., methyl α-D-glucopyranoside was converted into methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside with a yield of 61% using controlled heating with benzyl chloride and sodium hydride . This method demonstrates the efficiency of benzylated compounds in synthesizing complex sugar derivatives.

- The compound has been used as a precursor for synthesizing glucose C-6 hydroxyl substituted triptolide derivatives, showcasing its utility in creating biologically relevant molecules .

Therapeutic Applications

The compound's derivatives have shown potential in therapeutic applications due to their ability to interact with biological systems effectively. Glycosides play a vital role in drug design and development.

Research Insights:

- Novel O-glycosides derived from benzyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside have been identified as promising candidates for therapeutic agents due to their receptor specificity and biological importance .

- The synthesis of well-defined glycoconjugates is critical for developing drugs with improved efficacy and reduced side effects.

Analytical Chemistry

In analytical chemistry, benzyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside is utilized as a standard reference material for various analytical methods. Its well-characterized structure allows researchers to validate methodologies in carbohydrate analysis.

Applications:

- Used as a standard in High-Performance Liquid Chromatography (HPLC) for quantifying other glycosides .

- Its stability under various conditions makes it suitable for method development and validation in carbohydrate chemistry.

Summary Table of Applications

Análisis De Reacciones Químicas

Synthetic Accessibility and Key Preparative Methods

The compound is synthesized via selective debenzylation-acetylation of perbenzylated β-D-glucose using ZnCl₂-Ac₂O-HOAc, achieving a three-step route with high efficiency (84% yield) . Alternative pathways include benzylation of methyl α-D-glucopyranoside with BnCl/NaH, though this method produces regioisomers (e.g., 3-OH and 4-OH derivatives) alongside the desired product .

Promoter-Dependent Stereoselectivity

Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside serves as a glycosyl donor or acceptor in stereoselective glycosylations. Key findings include:

The β-selectivity under NIS/TfOH is attributed to an SN2-like mechanism facilitated by protonation of the 3-O-picoloyl group, stabilizing the glycosyl triflate intermediate .

Chemoselective Functionalization

The 6-OH position undergoes selective functionalization:

-

Phosphorylation : Reaction with H-phosphonates in pyridine yields glycosyl phosphates (69% yield) .

-

Azide Introduction : Mitsunobu conditions with HN₃ afford 6-azido derivatives for click chemistry applications .

ZnCl₂-Mediated Acetylation

Selective debenzylation at the 6-position using ZnCl₂-Ac₂O-HOAc enables rapid acetylation (1 h, rt), preserving other benzyl groups .

Reductive Cleavage

Hydrogenolysis over Pd/C in MeOH quantitatively removes benzyl groups, yielding unprotected β-D-glucopyranoside .

Stability and Side Reactions

Prolonged exposure to acidic conditions (e.g., TFA/DCM) risks anomeric isomerization, while basic media (NaH/THF) may induce β-elimination at the 6-position .

Comparación Con Compuestos Similares

Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside

- Structure: Methyl aglycone replaces the benzyl group at the anomeric position. Protections: 2,3,4-tri-O-benzyl.

- Molecular Formula : C₂₈H₃₂O₆; MW : 464.55 .

- Used as a precursor for synthesizing disaccharides via 6-O-glycosylation due to the free 6-hydroxyl position .

- Applications : Intermediate in oligosaccharide synthesis, particularly for generating β-(1→6) linkages .

Benzyl 2,3,4-Tri-O-benzyl-β-D-glucopyranoside

- Structure: β-anomer of the target compound.

- Synthesis : Prepared via selective debenzylation-acetylation of perbenzylated β-D-glucose using ZnCl₂-Ac₂O-HOAc .

- Key Differences: The β-anomeric configuration alters stereochemical outcomes in glycosylation reactions. Reactivity differences arise from the anomeric effect, favoring axial (α) or equatorial (β) attack during coupling .

- Applications : Building block for β-linked glycans and glycoconjugates .

Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside

Benzyl 3,4,6-Tri-O-benzyl-α-D-glucopyranoside

- Structure : Benzyl groups at 3,4,6-O positions (vs. 2,3,4-O in the target compound).

- Synthesis : Prepared via TIBAL-mediated regioselective debenzylation of perbenzylated precursors .

- Key Differences :

- Applications : Key intermediate in synthesizing α-linked glycans and glycoconjugate vaccines .

Comparative Data Table

Q & A

Q. What are the common synthetic routes for preparing Benzyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside?

The compound is typically synthesized via sequential benzylation of a glucopyranoside precursor. Starting materials like benzyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside are deacetylated and selectively benzylated under controlled conditions. For example, intermediates such as 2,3,4,6-tetra-O-benzyl-D-glucopyranose can undergo glycosylation with benzyl alcohol derivatives to install the benzyl-protected hydroxyl groups . Key steps include protecting-group manipulation and regioselective glycosylation, often monitored by TLC or NMR to confirm intermediate structures.

Q. How do benzyl protecting groups influence the stability and reactivity of this compound?

Benzyl groups are widely used for hydroxyl protection due to their stability under acidic/basic conditions and compatibility with glycosylation reactions. In Benzyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside, these groups prevent unwanted side reactions (e.g., oxidation or premature glycosidic bond cleavage) during oligosaccharide synthesis. Their bulkiness also impacts stereochemical outcomes by directing glycosyl acceptors to specific positions .

Q. What analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) is essential for confirming regiochemistry and stereochemistry. Mass spectrometry (ESI- or MALDI-TOF) verifies molecular weight, while X-ray crystallography may resolve ambiguous stereochemical configurations. For example, provides an InChI key and SMILES string for structural validation, and highlights the use of NMR to confirm benzylidene acetal formation .

Advanced Research Questions

Q. How can regioselectivity be controlled during glycosylation reactions involving this compound?

Regioselectivity is achieved through strategic protecting-group placement. For instance, the 6-OH position is often left unprotected or temporarily shielded with a benzylidene group to direct glycosyl donors to the 3- or 4-position. demonstrates this in the synthesis of branched oligosaccharides, where 2-O-benzoyl-3,4,6-tri-O-benzyl-β-D-glucopyranosyl donors selectively react with acceptors at the 4-OH site . Catalytic conditions (e.g., NIS/TfOH) further modulate reactivity .

Q. What are the mechanistic implications of using benzoylated vs. benzylated glycosyl donors?

Benzoylated donors (e.g., 2,3,4,6-Tetra-O-benzoyl-β-D-glucopyranosyl isothiocyanate) exhibit higher electrophilicity due to electron-withdrawing ester groups, accelerating glycosylation but risking side reactions. Benzylated donors (e.g., 2,3,4-Tri-O-benzyl-α-D-glucopyranosyl bromide) offer steric stabilization, favoring β-selectivity in SN2 mechanisms. compares the methanolysis reactivity of benzoylated (k = 1.2 × 10⁻³ s⁻¹) and benzylated (k = 5.8 × 10⁻⁴ s⁻¹) derivatives, highlighting their divergent kinetic profiles .

Q. How is this compound applied in studying carbohydrate-protein interactions?

The compound serves as a precursor for synthesizing glycoconjugates that mimic natural ligands for lectins or immune receptors. For example, describes its use in constructing tumor-associated carbohydrate antigens (TACAs) to investigate immune evasion mechanisms. Functionalized derivatives are immobilized on microarrays or SPR chips to quantify binding affinities with galectins or siglecs .

Q. What challenges arise in synthesizing branched oligosaccharides using this compound?

Branching requires precise orthogonal protection. details a multi-step synthesis where tert-butyldiphenylsilyl (TBDPS) groups protect the 6-OH position, enabling sequential glycosylation at the 3- and 4-OH sites. Challenges include avoiding premature deprotection and ensuring compatibility between glycosyl donors (e.g., fucosyl vs. galactosyl trichloroacetimidates) .

Q. How do solvent and catalyst systems influence glycosylation efficiency?

Polar aprotic solvents (e.g., CH₂Cl₂) enhance donor solubility, while additives like molecular sieves (4 Å) absorb moisture to prevent hydrolysis. reports a 75% yield for a trisaccharide using NIS/AgOTf in dioxane, whereas notes reduced reactivity in methanol due to competing solvolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.